

An In-depth Technical Guide to Methyl 2,4,6-trimethylbenzoate (Methyl mesitoate)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 2,4,6-trimethylbenzoate

Cat. No.: B1581745

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,4,6-trimethylbenzoate, also widely known as Methyl mesitoate, is a sterically hindered aromatic ester that presents unique challenges and opportunities in synthetic chemistry and drug design. Its structure, featuring three methyl groups ortho and para to the ester functionality, imparts significant steric bulk around the carbonyl group. This technical guide provides a comprehensive overview of its nomenclature, synthesis, reactivity, and potential applications, with a focus on the practical insights valuable to researchers in the pharmaceutical and chemical sciences.

Nomenclature and Synonyms: A Comprehensive Reference

Accurate identification of chemical compounds is paramount in research and development.

Methyl 2,4,6-trimethylbenzoate is known by a variety of names and identifiers, the consolidation of which is crucial for effective literature searching and chemical sourcing.

Identifier Type	Identifier	Source
IUPAC Name	methyl 2,4,6-trimethylbenzoate	[1]
Common Name	Methyl mesitoate	
CAS Number	2282-84-0	[1]
Molecular Formula	C ₁₁ H ₁₄ O ₂	[1]
Molecular Weight	178.23 g/mol	[1]
Synonym	2,4,6-Trimethylbenzoic acid methyl ester	[1]
Synonym	Benzoic acid, 2,4,6-trimethyl-, methyl ester	
Synonym	Methyl β -isodurilate	

Synthesis of Methyl 2,4,6-trimethylbenzoate: Overcoming Steric Hindrance

The synthesis of **Methyl 2,4,6-trimethylbenzoate** is a classic example of the challenges posed by steric hindrance in organic synthesis. The direct esterification of 2,4,6-trimethylbenzoic acid (mesitoic acid) with methanol under standard Fischer esterification conditions is notably inefficient.

The Challenge of Fischer Esterification

The Fischer esterification is a cornerstone of ester synthesis, relying on the acid-catalyzed reaction between a carboxylic acid and an alcohol. However, the bulky methyl groups at the 2- and 6-positions of the benzoic acid backbone physically obstruct the approach of the nucleophilic methanol to the carbonyl carbon. This steric shield significantly raises the activation energy of the tetrahedral intermediate formation, leading to very slow reaction rates and poor yields.

Caption: Steric hindrance in the Fischer esterification of 2,4,6-trimethylbenzoic acid.

Alternative Synthetic Strategies

To circumvent the limitations of direct esterification, several alternative methods can be employed. These strategies typically involve increasing the electrophilicity of the carbonyl carbon or using a more reactive methylating agent.

1. Acyl Chloride Formation Followed by Alcoholysis

A reliable method involves the conversion of 2,4,6-trimethylbenzoic acid to its more reactive acyl chloride derivative. This is typically achieved using reagents like thionyl chloride (SOCl_2) or oxalyl chloride. The resulting 2,4,6-trimethylbenzoyl chloride is highly electrophilic and readily reacts with methanol, even in the presence of steric hindrance, to form the desired ester. A non-nucleophilic base such as pyridine is often added to scavenge the HCl byproduct.

Experimental Protocol: Acyl Chloride Method

- **Acyl Chloride Synthesis:** In a flame-dried round-bottom flask under an inert atmosphere (N_2 or Ar), suspend 2,4,6-trimethylbenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene. Add thionyl chloride (1.2-1.5 eq) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction. Heat the mixture to reflux for 2-4 hours, or until the evolution of HCl and SO_2 gas ceases.
- **Solvent Removal:** After cooling to room temperature, remove the excess thionyl chloride and solvent under reduced pressure.
- **Esterification:** Dissolve the crude 2,4,6-trimethylbenzoyl chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath. Add a solution of anhydrous methanol (1.5-2.0 eq) and pyridine (1.2 eq) in DCM dropwise.
- **Work-up:** Allow the reaction to warm to room temperature and stir for 2-3 hours. Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute HCl , saturated NaHCO_3 solution, and brine. Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure to yield the crude **methyl 2,4,6-trimethylbenzoate**.

- Purification: Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.

Caption: Workflow for the synthesis of **Methyl 2,4,6-trimethylbenzoate** via the acyl chloride intermediate.

2. Methylation with Diazomethane

For small-scale laboratory preparations, diazomethane (CH_2N_2) offers a highly efficient method for the esterification of carboxylic acids, including sterically hindered ones. The reaction is typically fast, clean, and proceeds at room temperature. However, diazomethane is highly toxic and explosive, requiring specialized handling and safety precautions.

Unique Reactivity of Methyl 2,4,6-trimethylbenzoate

The steric hindrance that complicates the synthesis of **Methyl 2,4,6-trimethylbenzoate** also governs its reactivity. The ester is remarkably resistant to hydrolysis under standard basic conditions (saponification).

Resistance to BAc2 Hydrolysis

The typical mechanism for base-catalyzed ester hydrolysis is the bimolecular acyl-oxygen cleavage (BAc2) pathway. This involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon. In the case of methyl mesitoate, the ortho-methyl groups effectively block this approach, rendering the ester highly resistant to this type of hydrolysis.

The BAl2 Hydrolysis Pathway

Under more forcing conditions, an alternative bimolecular alkyl-oxygen cleavage (BAI2) mechanism can be observed. In this pathway, the hydroxide ion acts as a nucleophile and attacks the methyl group of the ester in an $\text{S}N2$ fashion, with the carboxylate acting as the leaving group. This mechanism is generally rare for esters but becomes more plausible when the carbonyl carbon is sterically inaccessible.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2,4,6-Trimethylbenzoic acid methyl ester | C11H14O2 | CID 519982 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 2,4,6-trimethylbenzoate (Methyl mesitoate)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1581745#synonyms-for-methyl-2-4-6-trimethylbenzoate-methyl-mesitoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com